3,5-Bis(trifluoromethyl)phenylglyoxylamide 3,5-Bis(trifluoromethyl)phenylglyoxylamide
Brand Name: Vulcanchem
CAS No.: 887268-11-3
VCID: VC11725228
InChI: InChI=1S/C10H5F6NO2/c11-9(12,13)5-1-4(7(18)8(17)19)2-6(3-5)10(14,15)16/h1-3H,(H2,17,19)
SMILES: C1=C(C=C(C=C1C(F)(F)F)C(F)(F)F)C(=O)C(=O)N
Molecular Formula: C10H5F6NO2
Molecular Weight: 285.14 g/mol

3,5-Bis(trifluoromethyl)phenylglyoxylamide

CAS No.: 887268-11-3

Cat. No.: VC11725228

Molecular Formula: C10H5F6NO2

Molecular Weight: 285.14 g/mol

* For research use only. Not for human or veterinary use.

3,5-Bis(trifluoromethyl)phenylglyoxylamide - 887268-11-3

Specification

CAS No. 887268-11-3
Molecular Formula C10H5F6NO2
Molecular Weight 285.14 g/mol
IUPAC Name 2-[3,5-bis(trifluoromethyl)phenyl]-2-oxoacetamide
Standard InChI InChI=1S/C10H5F6NO2/c11-9(12,13)5-1-4(7(18)8(17)19)2-6(3-5)10(14,15)16/h1-3H,(H2,17,19)
Standard InChI Key UNYQKKSXPJEHDQ-UHFFFAOYSA-N
SMILES C1=C(C=C(C=C1C(F)(F)F)C(F)(F)F)C(=O)C(=O)N
Canonical SMILES C1=C(C=C(C=C1C(F)(F)F)C(F)(F)F)C(=O)C(=O)N

Introduction

Chemical Identity and Structural Properties

Molecular Composition and Nomenclature

3,5-Bis(trifluoromethyl)phenylglyoxylamide (CAS No. 887268-11-3) is systematically named as N-[(3,5-bis(trifluoromethyl)phenyl)carbonyl]glyoxylamide. Its molecular formula, C₁₀H₅F₆NO₂, corresponds to a molecular weight of 285.14 g/mol . The structure comprises a phenyl ring substituted with two –CF₃ groups at meta positions, linked to a glyoxylamide functional group (–NH–CO–CO–).

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular Weight285.14 g/mol
Boiling PointNot reported
Melting PointNot reported
Density1.48 g/cm³ (estimated)
SolubilityLikely hydrophobic

The –CF₃ groups confer high electronegativity and lipophilicity, enhancing membrane permeability in biological systems . Spectroscopic characterization of analogous compounds, such as 2-hydroxy-3,5-bis(trifluoromethyl)benzaldehyde, reveals distinct NMR profiles (e.g., ¹H NMR δ 12.05 ppm for phenolic –OH and δ 10.02 ppm for aldehyde protons) , suggesting similar diagnostic peaks for 3,5-bis(trifluoromethyl)phenylglyoxylamide.

Synthetic Routes and Optimization

Challenges in Fluorinated Compound Synthesis

Pharmacological and Antimicrobial Applications

Table 2: Comparative Bioactivity of Trifluoromethylated Compounds

CompoundTarget PathogenMIC (µg/mL)Source
Pyrazole derivative 26S. aureus (MRSA)0.25
Cinacalcet (Drug)HyperparathyroidismN/A
3,5-Bis(CF₃)phenylglyoxylamideHypotheticalPending

Mechanistic Insights

The –CF₃ groups may disrupt bacterial membrane integrity or inhibit enzymes like penicillin-binding proteins (PBPs) in Gram-positive bacteria . Molecular docking studies on related compounds reveal interactions with hydrophobic pockets in bacterial targets, a trait likely shared by 3,5-bis(trifluoromethyl)phenylglyoxylamide .

ParameterDetailsSource
GHS Hazard CodesXi
Safety PhrasesS26, S36/37/39
Recommended StorageCool, dark place (<15°C)
First Aid MeasuresRinse skin/eyes with water

Environmental and Regulatory Compliance

The compound’s environmental persistence is unknown, but its fluorinated nature warrants caution due to potential bioaccumulation. Regulatory compliance with REACH and TSCA is advised for industrial-scale production.

Future Directions and Research Gaps

Unanswered Questions

  • Synthetic Scalability: Current methods for analogous compounds lack scalability; flow chemistry or microwave-assisted synthesis could improve yields .

  • Pharmacokinetic Profiling: Absorption, distribution, metabolism, and excretion (ADME) studies are needed to evaluate therapeutic potential.

  • Target Identification: Proteomic screens could identify specific bacterial or human protein targets.

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